Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3,4-dimethoxybenzoate” is a compound with the molecular formula C10H12O4 . It’s also known as “Methyl veratrate” and has an average mass of 196.200 Da .
Synthesis Analysis
While specific synthesis information for “Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate” is not available, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Scientific Research Applications
Synthesis of Imines and Aromatic Compounds :
- The synthesis of 3-amino-2-carbamoylthiophene and its reaction with cycloalkanones to form imines demonstrates an application in creating imines, which are essential in various chemical syntheses. This research shows that 3-amino-2-carbamoylthiophene can be obtained from related compounds and used to synthesize imines, indicating a broader application in organic synthesis (Klemm, Wang, & Hawkins, 1995).
Photochemistry and Photocyclization :
- A study on the photochemistry of 4‐Thia‐2‐cycloalkenones, including compounds related to Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate, reveals selective photocyclization processes. This research is significant for understanding the photochemical reactions of similar compounds, which can be applied in material science and photochemistry (Anklam, Lau, & Margaretha, 1985).
Catalysis and Chemical Reactions :
- In the realm of catalysis, the compound's derivatives have been involved in palladium iodide catalyzed multicomponent carbonylative approaches, demonstrating its utility in facilitating complex chemical reactions (Mancuso et al., 2014).
- The preparation of bicyclic herbicide precursors through intramolecular reactions of similar compounds underlines its potential application in agrochemical synthesis (Liepa et al., 1992).
Advanced Material Synthesis :
- The synthesis and characterization of novel aromatic polyimides involving similar compounds demonstrate its application in creating new materials, potentially useful in various industrial and technological applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Crystallography and Structural Analysis :
- Research on the crystal structure and computational study of Methyl-3-aminothiophene-2-carboxylate, a related compound, provides insights into its crystalline properties, essential for understanding its behavior in solid-state and potential applications in material science (Tao et al., 2020).
Environmental Applications :
- The compound's derivatives have been used in oxidative desulfurization of model diesel, highlighting its potential application in environmental remediation and green chemistry (Lü et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target tubulin polymerization . Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis .
Mode of Action
It’s suggested that similar compounds can induce apoptosis, a form of programmed cell death, by disrupting the cell cycle . This disruption is often achieved by inhibiting the polymerization of tubulin, a protein essential for mitosis .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound could disrupt the formation of the mitotic spindle, an essential component for cell division . This disruption could lead to cell cycle arrest and trigger apoptosis .
Pharmacokinetics
The physical and chemical properties of similar thiophene derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiophene core. These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.
Result of Action
The result of the compound’s action is likely the induction of apoptosis in targeted cells . This is achieved through the disruption of the cell cycle, specifically by inhibiting tubulin polymerization and disrupting the formation of the mitotic spindle .
Properties
IUPAC Name |
methyl 4-[(3,4-dimethoxybenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-19-11-5-4-9(8-12(11)20-2)14(17)16-10-6-7-22-13(10)15(18)21-3/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENUSOZJKFTMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.